Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazine ring substituted with a bromine atom, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-methylenepiperidine-1-carboxylate and 5-bromopyrazine.
Reaction with Zn/Cu Couple: The tert-butyl 4-methylenepiperidine-1-carboxylate is reacted with a Zn/Cu couple under vacuum in the presence of t-BuOMe (tert-butyl methyl ether) to form an intermediate.
Addition of Trichloroacetyl Chloride: This intermediate is then treated with trichloroacetyl chloride in DME (dimethoxyethane) at room temperature to form the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring and the spirocyclic nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the spirocyclic structure.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects. For example, it could inhibit certain enzymes or modulate receptor activity, affecting cellular processes.
Chemical Reactivity: The presence of the bromine atom and the spirocyclic structure makes it a versatile intermediate in various chemical reactions, allowing it to participate in multiple synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A similar spiro compound with an oxo group instead of the pyrazine ring.
Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Features a hydroxy group instead of the bromopyrazine moiety.
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate: Another related compound with a different spirocyclic structure.
Uniqueness
Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the bromopyrazine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-15(2,3)23-14(22)21-10-16(11-21)4-6-20(7-5-16)13-9-18-12(17)8-19-13/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNKQIIQIQYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CN=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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